Cas no 778611-10-2 (Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate)

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate is a versatile heterocyclic compound featuring a thiophene core substituted with amino, chloro, and methyl groups, along with a carboxylate ester functionality. This structure imparts reactivity suitable for further derivatization, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (amino) and electron-withdrawing (chloro, ester) groups enhances its utility in cross-coupling reactions and as a building block for complex molecules. Its crystalline form ensures stability and ease of handling. The compound’s well-defined reactivity profile and compatibility with diverse synthetic pathways make it a preferred intermediate for researchers developing bioactive compounds or functional materials.
Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate structure
778611-10-2 structure
Product Name:Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate
CAS No:778611-10-2
MF:C7H8ClNO2S
MW:205.661919593811
CID:1092651
PubChem ID:58853376
Update Time:2025-10-19

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate
    • 3-chloro-5-amino-4-methyl-thiophene-2-carboxylic acid methyl ester
    • 3-chloro-4-methyl-5-aminothiophene-2-carboxylic acid methyl ester
    • SCHEMBL5160762
    • Methyl5-amino-3-chloro-4-methylthiophene-2-carboxylate
    • PHLWTOPSYBEYQN-UHFFFAOYSA-N
    • 778611-10-2
    • Inchi: 1S/C7H8ClNO2S/c1-3-4(8)5(7(10)11-2)12-6(3)9/h9H2,1-2H3
    • InChI Key: PHLWTOPSYBEYQN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)SC(=C1C)N

Computed Properties

  • Exact Mass: 204.9964274g/mol
  • Monoisotopic Mass: 204.9964274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 80.6Ų

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Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate Related Literature

Additional information on Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate

Comprehensive Overview of Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate (CAS No. 778611-10-2)

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate (CAS No. 778611-10-2) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This thiophene derivative features a unique combination of functional groups, including an amino group, a chloro substituent, and a methyl ester, making it a versatile intermediate in synthetic chemistry. Its molecular structure, C8H10ClNO2S, highlights its potential for applications in drug discovery and material science.

The compound’s thiophene core is a key structural motif in many bioactive molecules, contributing to its relevance in modern medicinal chemistry. Researchers are increasingly exploring its utility in designing heterocyclic compounds, particularly for targeting enzymes and receptors. Recent trends in AI-driven drug discovery have amplified interest in such building blocks, as computational models prioritize scaffolds like 5-amino-3-chloro-4-methylthiophene for their balanced lipophilicity and hydrogen-bonding capacity.

One of the most frequently searched questions about Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate revolves around its synthetic routes. Common methods involve the esterification of thiophene carboxylic acids or nucleophilic substitution reactions on pre-functionalized thiophene rings. Optimizing these processes is critical for scalability, a topic often discussed in green chemistry forums. Environmental concerns have driven demand for solvent-free or catalytic approaches, aligning with the compound’s role in sustainable synthesis.

In the context of high-throughput screening, this compound’s chloro and amino groups offer sites for further derivatization, enabling rapid library expansion. Patent analyses reveal its use in developing antimicrobial agents and kinase inhibitors, addressing global health challenges like antibiotic resistance. Such applications resonate with current searches for “novel antibiotic scaffolds” and “small molecule modulators.”

From a regulatory standpoint, CAS 778611-10-2 is not classified as hazardous under major chemical inventories, facilitating its adoption in industrial R&D. However, proper handling protocols are emphasized in safety data sheets (SDS), particularly regarding its crystalline or powdered form. These precautions align with broader lab safety trends, a recurring theme in occupational health discussions.

Analytical characterization of this compound typically involves HPLC, NMR, and mass spectrometry, with purity thresholds exceeding 98% for most applications. The rise of machine learning in spectral analysis has streamlined quality control, another area where this compound serves as a benchmark due to its well-defined spectral signatures.

Market-wise, the demand for Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate correlates with growth in contract research organizations (CROs) and custom synthesis services. Suppliers often highlight its compatibility with parallel synthesis techniques, catering to pharmaceutical companies pursuing fragment-based drug design. This positions the compound as a strategic asset in preclinical development pipelines.

Emerging studies also explore its potential in organic electronics, where thiophene derivatives contribute to conductive polymers. As renewable energy technologies advance, searches for “thiophene-based semiconductors” have surged, further underscoring the compound’s multidisciplinary appeal.

In summary, Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate (CAS 778611-10-2) exemplifies the convergence of synthetic utility and technological relevance. Its adaptability across drug discovery, materials science, and sustainable chemistry ensures its prominence in contemporary research, answering pressing needs in both academia and industry.

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